2,2'-Methylenebis(4-propylphenol)
Description
Properties
CAS No. |
677274-19-0 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-propylphenyl)methyl]-4-propylphenol |
InChI |
InChI=1S/C19H24O2/c1-3-5-14-7-9-18(20)16(11-14)13-17-12-15(6-4-2)8-10-19(17)21/h7-12,20-21H,3-6,13H2,1-2H3 |
InChI Key |
LOIMAANEWYFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCC)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The acid-catalyzed condensation proceeds via electrophilic aromatic substitution. Formaldehyde acts as the methylene source, while Brønsted or Lewis acids (e.g., H₂SO₄, HCl, or cation-exchange resins) facilitate protonation of the carbonyl group, generating a reactive electrophile. The para-substituted 4-propylphenol undergoes coupling at the ortho positions relative to the hydroxyl group.
Industrial Protocols
Example 1 (From Patent US4087469A):
- Reactants: 4-Propylphenol (1 mol), formaldehyde (1.2–1.5 mol as paraformaldehyde).
- Catalyst: Concentrated H₂SO₄ (2–5 wt%).
- Conditions: 60–80°C, 3–5 hours in isopropanol.
- Yield: 85–92%.
- Byproducts: Oligomeric species (≤8%) due to over-condensation.
Example 2 (Continuous Process):
Solvent and Temperature Effects
- Solvents: Polar protic solvents (e.g., ethanol, isopropanol) enhance solubility and stabilize intermediates. Non-polar solvents reduce side reactions but slow kinetics.
- Temperature: Optimal range 60–100°C. Below 50°C, reaction stalls; above 110°C, decomposition dominates.
Acetal-Mediated Condensation
Role of Acetals
Acetals (e.g., methylal, diethylformal) serve as formaldehyde equivalents, reducing handling risks and improving selectivity. The reaction proceeds via in situ release of formaldehyde under acidic conditions.
Example 3 (From US4087469A):
Advantages Over Direct Formaldehyde Use
Base-Catalyzed Methods
Alkaline Conditions
Base catalysts (e.g., NaOH, KOH) deprotonate 4-propylphenol, enhancing nucleophilicity. Formaldehyde reacts via a quinone methide intermediate.
Example 4 (From JP2002241332A):
Limitations
- Lower yields compared to acid catalysis due to competing Cannizzaro reaction (formaldehyde disproportionation).
- Requires strict pH control to avoid resinification.
Heterogeneous Catalysis
Zeolite-Based Systems
Zeolites (e.g., HZSM-5, Y-type) offer shape selectivity and dual acid-base functionality.
Example 5 (From Catalysts 2024, 14, 656):
Ion-Exchange Resins
Sulfonated resins (e.g., Amberlyst-15) enable continuous processes with minimal catalyst deactivation.
Reaction Optimization and Byproduct Management
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Phenol:CH₂O) | 1:1.1–1.5 | Excess formaldehyde increases oligomers |
| Catalyst Loading | 2–5 wt% | Higher loads accelerate side reactions |
| Reaction Time | 2–5 hours | Prolonged time reduces selectivity |
Byproduct Mitigation
- Oligomers: Controlled via stoichiometry and stepwise formaldehyde addition.
- Isomeric Impurities: Use of ortho-directing solvents (e.g., dichloromethane) suppresses para-para coupling.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-propylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinones.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, or halogenated derivatives of 2,2’-Methylenebis(4-propylphenol)
Scientific Research Applications
2,2’-Methylenebis(4-propylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(4-propylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This property is particularly important in biological systems, where oxidative stress can lead to cellular damage. The compound’s ability to undergo electrophilic aromatic substitution also makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Propyl groups (C₃H₇) offer intermediate hydrophobicity compared to smaller (methyl) or bulkier (tert-butyl) groups.
- Phosphate derivatives (e.g., ) incorporate additional functional groups, enhancing applications in polymer stabilization .
- Chlorine and isopropyl substituents in biclotymol enable antimicrobial activity, highlighting the role of electronegative groups in pharmaceuticals .
Physicochemical Properties
Substituent size and polarity dictate solubility, thermal stability, and reactivity:
- Solubility: Propyl groups improve lipid solubility compared to methyl but are less effective than long-chain alkyl groups (e.g., nonyl in 2,2′-Methylenebis(4-methyl-6-nonylphenol)) . Phosphate salts (e.g., ) exhibit ionic character, enhancing compatibility with polar matrices like polyethylene .
- Thermal Stability: Tert-butyl groups provide steric hindrance, reducing oxidative degradation. For example, 2,2’-methylenebis(6-tert-butyl-4-methylphenol) increases the ether induction period of rapeseed oil from 3.7 h to 21.2 h . Propyl substituents may offer lower thermal stability than tert-butyl analogs but better solubility in non-polar environments.
Toxicological and Environmental Considerations
- Toxicity: Structural analogs like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) show low reproductive toxicity, but phenol derivatives may differ due to metabolic pathways .
- Exposure Risk : Low vapor pressure and incorporation into cross-linked systems (e.g., polymers) minimize public exposure, as observed in food-contact materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
